1-(3-Ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone
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Overview
Description
1-(3-Ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone is a complex organic compound with a unique structure. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(3-Ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone involves multiple steps, typically starting from readily available precursorsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
1-(3-Ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(3-Ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other benzofuran derivatives, 1-(3-Ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-(2-Hydroxy-3-methoxybenzofuran-5-yl)ethanone
- 1-(2,3-Dihydrobenzofuran-5-yl)ethanone
- 1-(3-Hydroxy-2-prop-1-en-2-ylbenzofuran-5-yl)ethanone These compounds share the benzofuran core but differ in their substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-(3-ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C15H18O4/c1-5-18-15-11-6-10(9(4)16)12(17)7-13(11)19-14(15)8(2)3/h6-7,14-15,17H,2,5H2,1,3-4H3 |
InChI Key |
QNJYTQXDJVGVND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C |
Origin of Product |
United States |
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